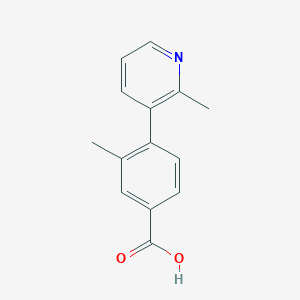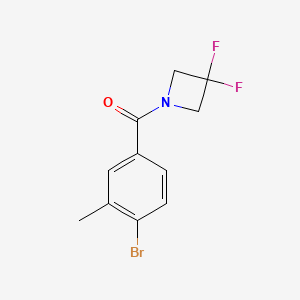
(4-Bromo-3-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-3-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone is an organic compound that features a brominated phenyl ring and a difluoroazetidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone typically involves the reaction of 4-bromo-3-methylphenol with 3,3-difluoroazetidine under specific conditions. The reaction may require the use of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-3-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Bromo-3-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Bromo-3-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone involves its interaction with specific molecular targets. The brominated phenyl ring and difluoroazetidine moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromo-3-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone: Unique due to the presence of both bromine and difluoroazetidine moieties.
(4-Bromo-3-methylphenyl)(3,3-difluoroazetidin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(4-Bromo-3-methylphenyl)(3,3-difluoroazetidin-1-yl)amine: Similar structure but with an amine group instead of a carbonyl group.
Uniqueness
Propiedades
IUPAC Name |
(4-bromo-3-methylphenyl)-(3,3-difluoroazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO/c1-7-4-8(2-3-9(7)12)10(16)15-5-11(13,14)6-15/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQDMUFPYUPVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC(C2)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
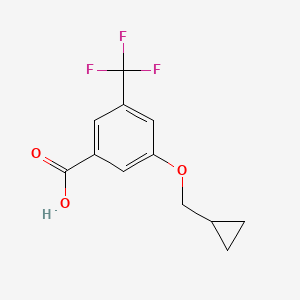
![3-[4-(2-Aminoethoxy)-phenyl]-propionamide hydrochloride](/img/structure/B8161815.png)
![3-[4-(2-Aminoethoxy)-phenyl]-N-methylpropionamide hydrochloride](/img/structure/B8161823.png)
![3-[4-(2-Aminoethoxy)-phenyl]-N-cyclopropylpropionamide](/img/structure/B8161836.png)
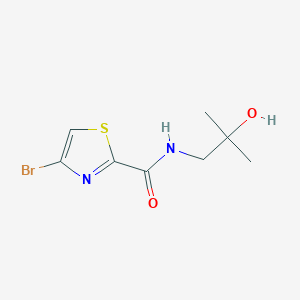

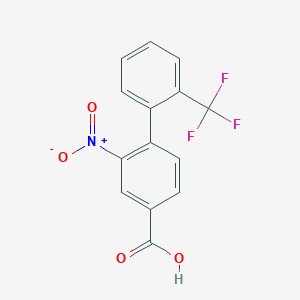
![Methyl 2-amino-4'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8161854.png)
![Methyl 2-amino-4'-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8161861.png)
![Methyl 2-amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8161865.png)
